molecular formula C16H11ClN2O3S B2454154 N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477553-69-8

N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2454154
CAS No.: 477553-69-8
M. Wt: 346.79
InChI Key: ZJENEHZDSHCGOQ-UHFFFAOYSA-N
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Description

“N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a chemical compound with the empirical formula C9H7ClN2OS and a molecular weight of 226.68 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in the literature . The synthesis involves a multi-step reaction, starting with 6-chloro-1,3-benzothiazole-2-amine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(C)NC1=NC(C=C2)=C(C=C2Cl)S1 . The InChI key for this compound is BCQXILHHRAEBLY-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Various synthesis methods have been developed for compounds related to N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. For instance, the synthesis of biphenyl benzothiazole-2-carboxamide derivatives, which share structural similarities, involves the reaction between biphenyl acid chloride and 2-aminobenzothiazole (Yar & Ansari, 2009).

  • Chemical Characterization

    Detailed spectral characterization methods, including 1H NMR, 13C NMR, FT-IR, and mass spectroscopy, have been used for similar compounds, providing insights into their chemical properties (Senthilkumar, Umarani, & Satheesh, 2021).

Biological Activities

  • Antimicrobial Activity

    Derivatives of benzothiazole, which include compounds similar to the one , have demonstrated promising antimicrobial properties against various bacterial and fungal strains. This suggests potential applications in the development of new antibacterial and antifungal agents (Gilani et al., 2011).

  • Potential in Cancer Research

    Some derivatives have been evaluated for their anticancer activity, particularly against breast cancer cells, highlighting their potential in cancer research and therapy (Senthilkumar, Umarani, & Satheesh, 2021).

  • Neurological Applications

    The benzothiazole derivatives have been investigated for their effects in neurological conditions, such as anticonvulsant properties, suggesting their potential use in managing neurological disorders (Rana et al., 2008).

Pharmaceutical Applications

  • Drug Development

    The compound and its derivatives are of interest in the development of new pharmaceutical agents, particularly as serotonin-3 (5-HT3) receptor antagonists, which have applications in treating conditions like anxiety and other psychiatric disorders (Kuroita, Sakamori, & Kawakita, 1996).

  • Enantioselective Synthesis

    The compound's derivatives have been used in enantioselective synthesis, which is crucial for creating specific drug molecules with desired therapeutic effects (Mishra et al., 2016).

Safety and Hazards

The safety information available indicates that “N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” may be harmful if swallowed and causes serious eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S/c17-10-2-3-11-14(8-10)23-16(18-11)19-15(20)9-1-4-12-13(7-9)22-6-5-21-12/h1-4,7-8H,5-6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJENEHZDSHCGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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